![molecular formula C24H30N2O5S B2717547 N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1207030-23-6](/img/structure/B2717547.png)
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H30N2O5S and its molecular weight is 458.57. The purity is usually 95%.
BenchChem offers high-quality N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Enantioselective Synthesis : The compound's structural motifs are related to those found in research focused on the enantioselective synthesis of piperidines from (S)-methylpyroglutamate, showcasing the utility of related structures in creating biologically active compounds through stereocontrolled synthetic processes (Calvez, Chiaroni, & Langlois, 1998).
Heterocyclic Compound Synthesis : Similar chemical frameworks are explored in the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, indicating the relevance of these structures in developing heterocyclic compounds with potential for diverse applications (Quiroga et al., 1999).
Practical Synthesis of CCR5 Antagonists : The compound's related structures have been used in the practical synthesis of orally active CCR5 antagonists, highlighting its relevance in medicinal chemistry for creating therapeutic agents (Ikemoto et al., 2005).
Pharmacological Applications
Histone Deacetylase Inhibition : Structures bearing resemblance to the compound have been studied for their role as histone deacetylase (HDAC) inhibitors, indicating potential applications in cancer therapy (Zhou et al., 2008).
Kappa-Opioid Receptor Antagonism : Another application involves kappa-opioid receptor antagonism, where structurally similar compounds have shown efficacy, suggesting potential therapeutic uses in depression and addiction disorders (Grimwood et al., 2011).
Wirkmechanismus
Target of action
Compounds with a pyrrolidine ring, like “N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide”, are often used by medicinal chemists to obtain compounds for the treatment of human diseases . The exact target would depend on the specific disease or condition being treated.
Mode of action
The mode of action would depend on the specific target. Generally, the compound might bind to the target, causing a conformational change that affects the target’s function .
Biochemical pathways
The affected pathways would depend on the specific target and the disease or condition being treated. The compound could affect multiple pathways, depending on its targets .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of a pyrrolidine ring could influence the compound’s pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to alterations in gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-30-22-7-3-2-6-21(22)24(12-16-31-17-13-24)18-25-23(27)19-8-10-20(11-9-19)32(28,29)26-14-4-5-15-26/h2-3,6-11H,4-5,12-18H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBCYLVRHSYTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.